molecular formula C19H20F4N2 B6061077 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B6061077
M. Wt: 352.4 g/mol
InChI Key: JLSADJFAJSPCMC-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazines. It has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with various receptors and neurotransmitters in the brain. It has been shown to bind to serotonin and dopamine receptors, leading to an increase in their levels in the brain. It also inhibits the reuptake of serotonin and dopamine, leading to a prolonged effect of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine include an increase in the levels of serotonin and dopamine in the brain. This can lead to enhanced mood, increased motivation, and improved cognitive function. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments include its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. Its ability to inhibit the reuptake of these neurotransmitters also makes it useful for studying their effects on behavior and cognition.
One limitation of using 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments is its potential toxicity. It has been shown to have neurotoxic effects at high doses, which can limit its use in certain experiments. It is also important to note that the effects of this compound may vary depending on the experimental model used.

Future Directions

There are several future directions for research on 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. It has also been suggested that this compound may have potential as a cognitive enhancer.
Another area of future research is the development of new compounds based on the structure of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine. These compounds may have improved efficacy and reduced toxicity compared to the parent compound.
Conclusion:
1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for several receptors, including serotonin and dopamine receptors, and has been found to inhibit the reuptake of these neurotransmitters. It has several potential applications in the treatment of psychiatric disorders and as a cognitive enhancer. However, its potential toxicity at high doses should be taken into consideration when using it in lab experiments.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves the reaction of 3-fluorobenzyl chloride and 2-(trifluoromethyl)benzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for several receptors, including serotonin and dopamine receptors. It has also been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F4N2/c20-17-6-3-4-15(12-17)13-24-8-10-25(11-9-24)14-16-5-1-2-7-18(16)19(21,22)23/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSADJFAJSPCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

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